2-[(aminocarbamothioyl)amino]-N-methylacetamide
Description
Chemical Name: 2-[(Aminocarbamothioyl)amino]-N-methylacetamide CAS Number: 1096793-70-2 Molecular Formula: C₄H₁₀N₄OS Molecular Weight: 162.21 g/mol Key Properties:
- Density: 1.279 ± 0.06 g/cm³ (predicted)
- pKa: 10.27 ± 0.70 (predicted)
- Functional Groups: Methylacetamide backbone, thiourea (aminocarbamothioyl) substituent.
This compound is characterized by its thiourea moiety linked to an N-methylacetamide core.
Properties
IUPAC Name |
2-(aminocarbamothioylamino)-N-methylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N4OS/c1-6-3(9)2-7-4(10)8-5/h2,5H2,1H3,(H,6,9)(H2,7,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZENDPLXNHYMGBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CNC(=S)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-[(Aminocarbamothioyl)amino]-N-methylacetamide is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, synthesis, and applications, drawing from diverse sources to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula of this compound is C4H8N2OS, and its structure features an aminocarbamothioyl group attached to an N-methylacetamide moiety. The compound's unique structure contributes to its biological activity, particularly in the context of enzyme inhibition and antimicrobial properties.
| Property | Value |
|---|---|
| Molecular Weight | 120.18 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in water |
| Functional Groups | Amine, Thioamide |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown efficacy against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound appears to disrupt bacterial cell wall synthesis, leading to cell lysis.
Enzyme Inhibition
The compound has also been studied for its potential as an enzyme inhibitor. Specifically, it has shown promise in inhibiting certain proteases, which are crucial in various biological processes. This inhibition may lead to applications in treating diseases where protease activity is dysregulated.
Case Studies
- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial effects of this compound. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, demonstrating its potential as a therapeutic agent .
- Protease Inhibition : In another study, the compound was tested for its ability to inhibit serine proteases involved in inflammatory responses. The findings suggested that it could reduce inflammation by modulating protease activity, presenting a novel approach for anti-inflammatory therapies .
Synthesis Methods
The synthesis of this compound typically involves the reaction of N-methylacetamide with thiourea derivatives under controlled conditions. Various synthetic routes have been explored to optimize yield and purity.
Potential Applications
Given its biological activities, this compound has potential applications in:
- Pharmaceutical Development : As a lead compound for developing new antibiotics or anti-inflammatory drugs.
- Biochemical Research : As a tool for studying protease function and inhibition.
Comparison with Similar Compounds
2-Cyano-N-[(methylamino)carbonyl]acetamide
CAS Number : 6972-77-6
Molecular Formula : C₅H₇N₃O₂
Molecular Weight : 157.13 g/mol
Key Differences :
- Substituent: Cyano (-CN) group replaces the thiourea moiety.
- Reactivity: The cyano group increases electrophilicity, making it more reactive in nucleophilic additions compared to the thioamide derivative.
- Toxicity: Limited toxicological data available; caution is advised due to uninvestigated hazards .
| Property | 2-[(Aminocarbamothioyl)amino]-N-methylacetamide | 2-Cyano-N-[(methylamino)carbonyl]acetamide |
|---|---|---|
| Molecular Formula | C₄H₁₀N₄OS | C₅H₇N₃O₂ |
| Molecular Weight (g/mol) | 162.21 | 157.13 |
| Functional Group | Thiourea | Cyano |
| Predicted pKa | 10.27 | Not reported |
2-[(Aminocarbamothioyl)amino]acetamide
CAS Number : 57930-22-0
Molecular Formula : C₃H₈N₄OS
Molecular Weight : 148.19 g/mol
Key Differences :
- Structure : Lacks the N-methyl group, reducing steric hindrance and altering lipophilicity.
- Hydrogen Bonding : The absence of the methyl group may enhance intermolecular hydrogen bonding, as suggested by studies on hydrogen-bonding patterns in crystals .
| Property | This compound | 2-[(Aminocarbamothioyl)amino]acetamide |
|---|---|---|
| Molecular Formula | C₄H₁₀N₄OS | C₃H₈N₄OS |
| Molecular Weight (g/mol) | 162.21 | 148.19 |
| Substituent | N-methyl | H (no methyl) |
| Predicted Density (g/cm³) | 1.279 | Not reported |
2-([2-(2,4-Dichloro-5-isopropoxyanilino)-2-oxoethyl]sulfinyl)-N-methylacetamide
CAS Number : 341964-54-3
Molecular Formula : C₁₄H₁₈Cl₂N₂O₄S
Molecular Weight : 381.27 g/mol
Key Differences :
- Complexity : Incorporates dichloro-isopropoxyaniline and sulfinyl groups, increasing molecular weight and hydrophobicity.
- Applications : Likely used in pharmaceutical research due to its structural resemblance to sulfonamide drugs.
| Property | This compound | 2-([2-(2,4-Dichloro-5-isopropoxyanilino)-2-oxoethyl]sulfinyl)-N-methylacetamide |
|---|---|---|
| Molecular Formula | C₄H₁₀N₄OS | C₁₄H₁₈Cl₂N₂O₄S |
| Molecular Weight (g/mol) | 162.21 | 381.27 |
| Functional Groups | Thiourea, methylacetamide | Sulfinyl, dichloro-isopropoxyaniline |
N-(4-Aminophenyl)-2-[bis(2-hydroxyethyl)amino]-N-methylacetamide
CAS Number: Not specified (PubChem SID: 4482469) Molecular Formula: C₁₃H₂₀N₄O₃ Molecular Weight: 292.33 g/mol Key Differences:
Research Findings and Implications
- Hydrogen Bonding: Thiourea-containing compounds (e.g., this compound) exhibit stronger hydrogen-bonding networks than cyano or sulfinyl analogs, influencing crystal packing and solubility .
- Toxicity Gaps: Compounds like 2-cyano-N-[(methylamino)carbonyl]acetamide lack comprehensive toxicological profiles, warranting further study .
- Structural-Activity Relationships (SAR): The N-methyl group in the target compound reduces metabolic degradation compared to non-methylated analogs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
